Cas no 83011-43-2 (Methyl 3-hydroxy-4,5-dimethoxybenzoate)

Methyl 3-hydroxy-4,5-dimethoxybenzoate structure
83011-43-2 structure
상품 이름:Methyl 3-hydroxy-4,5-dimethoxybenzoate
CAS 번호:83011-43-2
MF:C10H12O5
메가와트:212.199283599854
MDL:MFCD00598192
CID:60530
PubChem ID:2733956

Methyl 3-hydroxy-4,5-dimethoxybenzoate 화학적 및 물리적 성질

이름 및 식별자

    • Methyl 3,4-dimethoxy-5-hydroxybenzoate
    • 3,4-Dimethoxy-5-hydroxybenzoic acid methylester
    • RARECHEM AL BF 0681
    • METHYL 4,5-DIMETHOXY-3-HYDROXYBENZOATE
    • METHYL 5-HYDROXYVERATRATE
    • METHYL 3,4-METHOXY-5-HYDROXYBENZOATE
    • 3,4-dimehtoxy-5-hydroxybenzoicd acid methyl esler
    • 3,4-Dimethoxy-5-hydroxybenzoate
    • Methyl 3-hydroxy-4,5-dimethoxybenzoate
    • [ "" ]
    • 3-Hydroxy-4,5-dimethoxybenzoic acid methyl ester
    • Methyl 3,4-O-dimethylgallate
    • AKOS005255223
    • J-522275
    • 83011-43-2
    • SCHEMBL1134668
    • FT-0601011
    • AC-614
    • LCIFXEQPXQVBGL-UHFFFAOYSA-N
    • CS-0023808
    • Methyl 3,4-O-diMethylGallate; Methyl 3,4-dimethoxy-5-hydroxybenzoate
    • AS-76337
    • D81837
    • SY020260
    • 3,4-dimethoxy-5-hydroxybenzoic acid methyl ester, AldrichCPR
    • DTXSID80370056
    • HY-N3287
    • methyl 3,4-dimethoxy-5-hydroxy-benzoate
    • A840487
    • MFCD00598192
    • 3-Hydroxy-4,5-dimethoxy-benzoic Acid Methyl Ester
    • AMY33323
    • 3,4-Dimethoxy-5-hydroxybenzoic acid methyl ester
    • DB-006285
    • DTXCID70321092
    • GEO-01807
    • MDL: MFCD00598192
    • 인치: 1S/C10H12O5/c1-13-8-5-6(10(12)15-3)4-7(11)9(8)14-2/h4-5,11H,1-3H3
    • InChIKey: LCIFXEQPXQVBGL-UHFFFAOYSA-N
    • 미소: O=C(C1C=C(OC)C(OC)=C(O)C=1)OC

계산된 속성

  • 정밀분자량: 212.06800
  • 동위원소 질량: 212.068
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 5
  • 중원자 수량: 15
  • 회전 가능한 화학 키 수량: 4
  • 복잡도: 218
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 상호 변형 이기종 수량: 3
  • 소수점 매개변수 계산 참조값(XlogP): 1.4
  • 토폴로지 분자 극성 표면적: 65A^2

실험적 성질

  • 색과 성상: Powder
  • 밀도: 1.3006 (rough estimate)
  • 융해점: 80-84 ºC
  • 비등점: 312.03°C (rough estimate)
  • 플래시 포인트: 144.8 °C
  • 굴절률: 1.5140 (estimate)
  • PSA: 64.99000
  • LogP: 1.19600
  • 용해성: 사용할 수 없음
  • 증기압: 0.0±0.9 mmHg at 25°C

Methyl 3-hydroxy-4,5-dimethoxybenzoate 보안 정보

Methyl 3-hydroxy-4,5-dimethoxybenzoate 세관 데이터

  • 세관 번호:2918990090
  • 세관 데이터:

    ?? ?? ??:

    2918990090

    개요:

    2918990090. 기타 추가 산소 카르복실산 (산무수\아세틸할로겐\과산화물, 과산소산 및 이 세호의 파생물 포함).부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:30.0%

    ?? ??:

    ?? ??, ?? ??, 사용

    요약:

    2918990090. 기타 추가 산소 관능단을 가진 카르복실산과 그 산무수화물, 할로겐화물, 과산화물, 과산소산;그것들의 할로겐, 유황화, 질화 또는 아질화 파생물.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:30.0%

Methyl 3-hydroxy-4,5-dimethoxybenzoate 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
TRC
M780505-250mg
Methyl 3-hydroxy-4,5-dimethoxybenzoate
83011-43-2
250mg
$ 65.00 2023-09-06
SHENG KE LU SI SHENG WU JI SHU
sc-337969-5g
Methyl 3,4-methoxy-5-hydroxybenzoate,
83011-43-2
5g
¥2332.00 2023-09-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M30680-5mg
Methyl 3-hydroxy-4,5-dimethoxybenzoate
83011-43-2
5mg
¥1178.0 2021-09-08
Ambeed
A804691-1g
Methyl 3-hydroxy-4,5-dimethoxybenzoate
83011-43-2 95%
1g
$70.0 2025-02-26
TRC
M780505-500mg
Methyl 3-hydroxy-4,5-dimethoxybenzoate
83011-43-2
500mg
$ 92.00 2023-09-06
Chemenu
CM157268-5g
3,4-Dimethoxy-5-hydroxybenzoic acid methyl ester
83011-43-2 95%
5g
$510 2022-12-31
Chemenu
CM157268-1g
3,4-Dimethoxy-5-hydroxybenzoic acid methyl ester
83011-43-2 95%
1g
$161 2022-12-31
TargetMol Chemicals
TN4530-5 mg
Methyl 3-hydroxy-4,5-dimethoxybenzoate
83011-43-2 98%
5mg
¥ 1,140 2023-07-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1094834-1g
Methyl 3-hydroxy-4,5-dimethoxybenzoate
83011-43-2 98%
1g
¥789.00 2024-07-28
abcr
AB547845-25g
Methyl 3-hydroxy-4,5-dimethoxybenzoate; .
83011-43-2
25g
€786.70 2024-04-16

Methyl 3-hydroxy-4,5-dimethoxybenzoate 합성 방법

Synthetic Routes 1

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  30 min, rt
1.2 rt; 2 h, rt
참조
Synthesis and anti-platelet activity of obovatol derivatives
Kwak, Jae-Hwan; et al, Archives of Pharmacal Research, 2011, 34(7), 1107-1112

Synthetic Routes 2

반응 조건
1.1 Reagents: Tributylphosphine ,  1,3-Bis(diphenylphosphino)propane ,  Diisopropylethylamine Catalysts: Palladium diacetate Solvents: Dimethylformamide ;  3 h, 130 °C; cooled
참조
Intramolecular biaryl coupling reaction of benzyl benzoate and phenyl benzoate derivatives, and its application to the formal synthesis of (-)-steganone
Takeda, Shigemitsu; et al, Tetrahedron, 2007, 63(2), 396-408

Synthetic Routes 3

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  24 h, rt
참조
Intramolecular biaryl coupling reaction of benzyl benzoate and phenyl benzoate derivatives, and its application to the formal synthesis of (-)-steganone
Takeda, Shigemitsu; et al, Tetrahedron, 2007, 63(2), 396-408

Synthetic Routes 4

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  0 °C
참조
Synthesis of obovatol derivatives and their preliminary evaluation as antitumor agents
Lee, Mi-Sung; et al, Bulletin of the Korean Chemical Society, 2007, 28(9), 1601-1604

Synthetic Routes 5

반응 조건
1.1 Reagents: Sulfuric acid Solvents: Methanol ,  Water
2.1 Reagents: Sulfuric acid Solvents: Dichloromethane
참조
Synthesis of isoflavones. V. Irigenin and tectorigenin
Baker, Wilson; et al, Journal of the Chemical Society [Section] C: Organic, 1970, (9), 1219-23

Synthetic Routes 6

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  24 h, rt
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  1 h, rt
3.1 Reagents: Tributylphosphine ,  1,3-Bis(diphenylphosphino)propane ,  Diisopropylethylamine Catalysts: Palladium diacetate Solvents: Dimethylformamide ;  3 h, 130 °C; cooled
참조
Intramolecular biaryl coupling reaction of benzyl benzoate and phenyl benzoate derivatives, and its application to the formal synthesis of (-)-steganone
Takeda, Shigemitsu; et al, Tetrahedron, 2007, 63(2), 396-408

Synthetic Routes 7

반응 조건
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ;  -78 °C; 1 h, -78 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  30 min, rt
2.1 Reagents: Chromium trioxide Solvents: Acetone ;  0 - 5 °C; 5 min, 0 °C
2.2 Reagents: Sodium bisulfite Solvents: Water ;  0 °C
2.3 Reagents: Monosodium phosphate ,  Hydrogen peroxide ,  Sodium chlorite Solvents: Acetonitrile ,  Water ;  0 - 5 °C; 2 h, rt
2.4 Reagents: Sodium bisulfite Solvents: Water ;  rt
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  1 h, rt
4.1 Reagents: Tributylphosphine ,  1,3-Bis(diphenylphosphino)propane ,  Diisopropylethylamine Catalysts: Palladium diacetate Solvents: Dimethylformamide ;  3 h, 130 °C; cooled
참조
Intramolecular biaryl coupling reaction of benzyl benzoate and phenyl benzoate derivatives, and its application to the formal synthesis of (-)-steganone
Takeda, Shigemitsu; et al, Tetrahedron, 2007, 63(2), 396-408

Synthetic Routes 8

반응 조건
1.1 Reagents: Hydrochloric acid
참조
Enantioselective synthesis and photoracemization studies of (+)-2-cyclopropyl-7,8-dimethoxy-2H-chromene-5-carboxylic acid methyl ester, an advanced intermediate of a dihydrofolate reductase inhibitor
Wipf, Peter; et al, Journal of Organic Chemistry, 1999, 64(14), 5321-5324

Synthetic Routes 9

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Water ;  25 min, rt; 100 min, rt; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
1.3 Reagents: Sulfuric acid Solvents: Methanol ,  Dichloromethane ,  Water ;  24 h, reflux
1.4 Reagents: Hydrochloric acid Solvents: Water ;  rt
1.5 Reagents: Potassium carbonate Solvents: Water ;  neutralized, rt
1.6 Reagents: Sodium carbonate Solvents: Water ;  rt
1.7 Reagents: Sodium hydroxide Solvents: Water ;  30 min, 50 °C; 50 °C → rt
1.8 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
참조
Synthesis and biological evaluation of phenstatin metabolites
Ghinet, Alina; et al, Bioorganic & Medicinal Chemistry, 2011, 19(20), 6042-6054

Synthetic Routes 10

반응 조건
1.1 Reagents: Lithium carbonate (Li2CO3) Solvents: Dimethylformamide ;  18 h, 50 - 55 °C
참조
Multi-functionalization of gallic acid towards improved synthesis of α- and β-DDB
Alam, Ashraful; et al, Tetrahedron, 2005, 61(7), 1909-1918

Synthetic Routes 11

반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Copper oxide (CuO) Solvents: Pyridine
2.1 Reagents: Diazomethane Solvents: Dichloromethane
참조
Synthesis of perrottetin F and G, two linear bis(bibenzyl) ethers from Radula perrottetii
Mezey-Vandor, Gabriella; et al, Liebigs Annalen der Chemie, 1989, (4), 401-3

Synthetic Routes 12

반응 조건
1.1 Reagents: Sulfuric acid Solvents: Dichloromethane
참조
Synthesis of isoflavones. V. Irigenin and tectorigenin
Baker, Wilson; et al, Journal of the Chemical Society [Section] C: Organic, 1970, (9), 1219-23

Synthetic Routes 13

반응 조건
1.1 Reagents: Sulfuric acid Solvents: Water ;  6 h, reflux
2.1 Reagents: Lithium carbonate (Li2CO3) Solvents: Dimethylformamide ;  18 h, 50 - 55 °C
참조
Multi-functionalization of gallic acid towards improved synthesis of α- and β-DDB
Alam, Ashraful; et al, Tetrahedron, 2005, 61(7), 1909-1918

Synthetic Routes 14

반응 조건
1.1 Reagents: Diazomethane Solvents: Dichloromethane
참조
Synthesis of perrottetin F and G, two linear bis(bibenzyl) ethers from Radula perrottetii
Mezey-Vandor, Gabriella; et al, Liebigs Annalen der Chemie, 1989, (4), 401-3

Synthetic Routes 15

반응 조건
1.1 Reagents: Chromium trioxide Solvents: Acetone ;  0 - 5 °C; 5 min, 0 °C
1.2 Reagents: Sodium bisulfite Solvents: Water ;  0 °C
1.3 Reagents: Monosodium phosphate ,  Hydrogen peroxide ,  Sodium chlorite Solvents: Acetonitrile ,  Water ;  0 - 5 °C; 2 h, rt
1.4 Reagents: Sodium bisulfite Solvents: Water ;  rt
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  1 h, rt
3.1 Reagents: Tributylphosphine ,  1,3-Bis(diphenylphosphino)propane ,  Diisopropylethylamine Catalysts: Palladium diacetate Solvents: Dimethylformamide ;  3 h, 130 °C; cooled
참조
Intramolecular biaryl coupling reaction of benzyl benzoate and phenyl benzoate derivatives, and its application to the formal synthesis of (-)-steganone
Takeda, Shigemitsu; et al, Tetrahedron, 2007, 63(2), 396-408

Synthetic Routes 16

반응 조건
1.1 Reagents: Triethyl orthoformate Catalysts: Amberlyst 15 Solvents: Benzene
1.2 Reagents: Benzyl bromide ,  Potassium carbonate Solvents: Dimethylformamide
1.3 Reagents: Potassium carbonate Solvents: Acetone
1.4 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
참조
Total syntheses of the metabolites of schizandrin
Tanaka, Masahide; et al, Tetrahedron, 1995, 51(43), 11703-24

Synthetic Routes 17

반응 조건
1.1 Reagents: Sulfuric acid Solvents: Water ;  6 h, reflux
2.1 Reagents: Lithium carbonate (Li2CO3) Solvents: Dimethylformamide ;  18 h, 50 - 55 °C
3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  50 - 55 °C
참조
Multi-functionalization of gallic acid towards improved synthesis of α- and β-DDB
Alam, Ashraful; et al, Tetrahedron, 2005, 61(7), 1909-1918

Synthetic Routes 18

반응 조건
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  1 h, rt
2.1 Reagents: Tributylphosphine ,  1,3-Bis(diphenylphosphino)propane ,  Diisopropylethylamine Catalysts: Palladium diacetate Solvents: Dimethylformamide ;  3 h, 130 °C; cooled
참조
Intramolecular biaryl coupling reaction of benzyl benzoate and phenyl benzoate derivatives, and its application to the formal synthesis of (-)-steganone
Takeda, Shigemitsu; et al, Tetrahedron, 2007, 63(2), 396-408

Synthetic Routes 19

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  50 - 55 °C
참조
Multi-functionalization of gallic acid towards improved synthesis of α- and β-DDB
Alam, Ashraful; et al, Tetrahedron, 2005, 61(7), 1909-1918

Synthetic Routes 20

반응 조건
1.1 Reagents: Silver trifluoroacetate ,  Iodine Solvents: Chloroform ;  10 min, -5 °C
2.1 Reagents: Chromium trioxide Solvents: Acetone ;  0 - 5 °C; 5 min, 0 °C
2.2 Reagents: Sodium bisulfite Solvents: Water ;  0 °C
2.3 Reagents: Monosodium phosphate ,  Hydrogen peroxide ,  Sodium chlorite Solvents: Acetonitrile ,  Water ;  0 - 5 °C; 2 h, rt
2.4 Reagents: Sodium bisulfite Solvents: Water ;  rt
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  1 h, rt
4.1 Reagents: Tributylphosphine ,  1,3-Bis(diphenylphosphino)propane ,  Diisopropylethylamine Catalysts: Palladium diacetate Solvents: Dimethylformamide ;  3 h, 130 °C; cooled
참조
Intramolecular biaryl coupling reaction of benzyl benzoate and phenyl benzoate derivatives, and its application to the formal synthesis of (-)-steganone
Takeda, Shigemitsu; et al, Tetrahedron, 2007, 63(2), 396-408

Synthetic Routes 21

반응 조건
참조
Pt(IV)-catalyzed cyclization of arene-alkyne substrates via C-H bond functionalization
Pastine, Stefan J.; et al, Tetrahedron, 2003, 59(45), 8859-8868

Methyl 3-hydroxy-4,5-dimethoxybenzoate Raw materials

Methyl 3-hydroxy-4,5-dimethoxybenzoate Preparation Products

Methyl 3-hydroxy-4,5-dimethoxybenzoate 관련 문헌

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:83011-43-2)Methyl 3-hydroxy-4,5-dimethoxybenzoate
A840487
순결:99%
재다:5g
가격 ($):393.0
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:83011-43-2)Methyl 3-hydroxy-4,5-dimethoxybenzoate
TB01168
순결:>98%
재다:5mg,10mg ,20mg ,50mg ,100mg,or customized
가격 ($):문의